molecular formula C8H12O B8626560 Bicyclo[2.2.1]heptane-7-carbaldehyde

Bicyclo[2.2.1]heptane-7-carbaldehyde

Cat. No.: B8626560
M. Wt: 124.18 g/mol
InChI Key: COCMJEFDBAORNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]heptane-7-carbaldehyde is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-7-carbaldehyde

InChI

InChI=1S/C8H12O/c9-5-8-6-1-2-7(8)4-3-6/h5-8H,1-4H2

InChI Key

COCMJEFDBAORNW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C2C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flask under argon was placed dichloromethane (10 mL) and a 2M solution of oxalyl chloride in dichloromethane (1.43 mL, 2.85 mmol) cooled to −78° C. To this mixture was slowly added dimethyl sulfoxide (303 μL, 4.26 mmol) and gas evolution occurred. The mixture was stirred at −78° C. for 30 min. After this time, a solution of bicyclo[2.2.1]hept-7-yl-methanol (180 mg, 1.43 mmol) in dichloromethane (5 mL) was added dropwise. The mixture was stirred at −78° C. for another 15 min and triethylamine (784 μL, 5.58 mmol) was added and the reaction was slowly warmed to 0° C. and stirred for 1 h. After this time, the mixture was quenched with a 1M aqueous sodium bisulfate solution (15 mL) and extracted with dichloromethane (3×10 mL). The combined organic layers were dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by AnaLogix IntelliFlash flash chromatography system (4 g column, 10% ethyl acetate/hexanes) afforded bicyclo[2.2.1]heptane-7-carbaldehyde (170 mg, 96%).
Quantity
303 μL
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
784 μL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.43 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

15.9 g (81 mmol) of 7-Bromo-bicyclo[2.2.1]heptane were added dropwise to 2 g magnesium (81 mmol) in 25 ml of diethyl ether and refluxed for 2.5 h. The mixture was cooled to 0-5° C. and 6.3 ml (81 mmol) of DMF were added dropwise. The mixture was then refluxed for 2 h, cooled to room temperature and the white solid filtered off and washed with ether. The filtrate was reduced and 4.87 g of a white solid were obtained. The intermediate was used without further characterization.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.